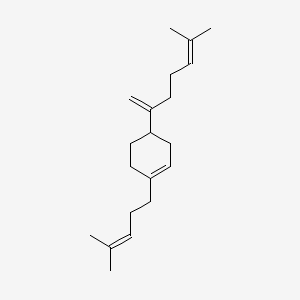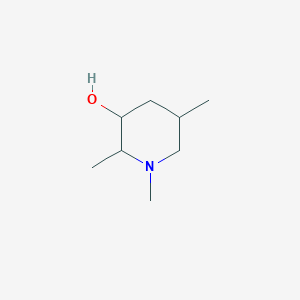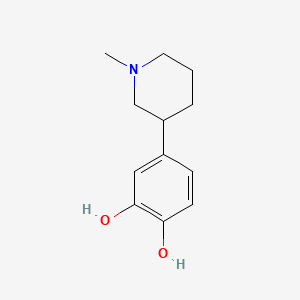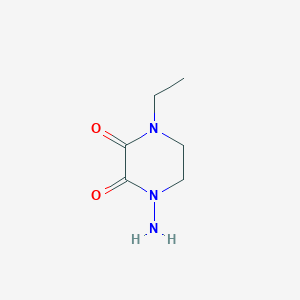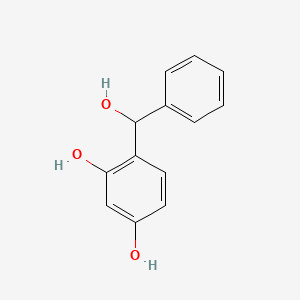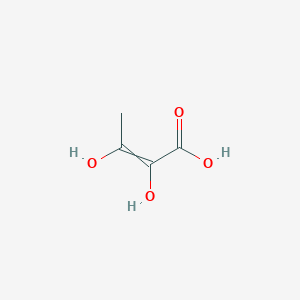
2-Butenoic acid, 2,3-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 2,3-dihydroxy- is an organic compound with the molecular formula C4H6O4 It is a derivative of butenoic acid, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the butenoic acid chain
Synthetic Routes and Reaction Conditions:
Biosynthesis: One method involves the biosynthesis of butenoic acid through the fatty acid biosynthesis pathway in engineered Escherichia coli.
Chemical Synthesis: Industrial production of 2-butenoic acid typically involves the oxidation of 2-butenoic aldehyde.
Industrial Production Methods:
Petroleum-Based Production: The traditional method involves multiple steps starting from petroleum to ethylene, then to acetaldehyde, followed by conversion to butenoic aldehyde, and finally to butenoic acid.
Microbial Fermentation: Recent advancements have led to the development of microbial fermentation techniques using genetically engineered strains of E.
Types of Reactions:
Oxidation: 2-Butenoic acid, 2,3-dihydroxy- can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: This compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Various catalysts, including metal catalysts like palladium or platinum, can facilitate these reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 2,3-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of resins, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 2,3-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes involved in decarboxylation and carboxylation reactions. The compound’s effects are mediated through its interaction with specific residues in the active sites of these enzymes, influencing their catalytic activity .
Comparación Con Compuestos Similares
Crotonic Acid:
Isocrotonic Acid:
3-Butenoic Acid: An isomer with the double bond located at a different position in the carbon chain.
Uniqueness: 2-Butenoic acid, 2,3-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other butenoic acid isomers and contributes to its specific properties and uses.
Propiedades
Fórmula molecular |
C4H6O4 |
|---|---|
Peso molecular |
118.09 g/mol |
Nombre IUPAC |
2,3-dihydroxybut-2-enoic acid |
InChI |
InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h5-6H,1H3,(H,7,8) |
Clave InChI |
ALAAEFCFIREZJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


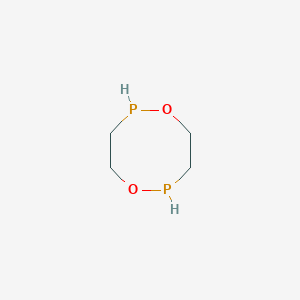
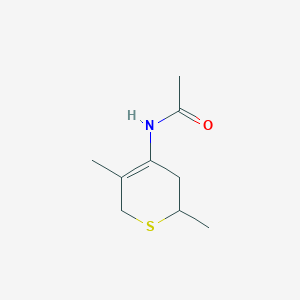

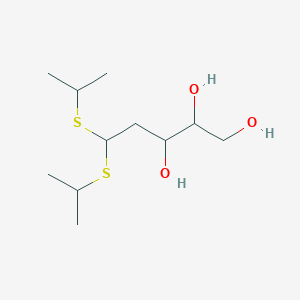
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
